molecular formula C5H12N2O B1393983 (R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine CAS No. 952747-32-9

(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine

Cat. No. B1393983
M. Wt: 116.16 g/mol
InChI Key: UCVQCEOPTRBRCW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-O-(pyrrolidin-2-ylmethyl)hydroxylamine” is a chemical compound with the molecular formula C5H12N2O and a molecular weight of 116.164g/mol . It is also known as Loperamide and is used as an anti-diarrheal medication.


Synthesis Analysis

The synthesis of compounds with the pyrrolidine ring, such as “®-O-(pyrrolidin-2-ylmethyl)hydroxylamine”, is a topic of interest in medicinal chemistry . The synthetic strategies used can be categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “®-O-(pyrrolidin-2-ylmethyl)hydroxylamine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in “®-O-(pyrrolidin-2-ylmethyl)hydroxylamine” is a versatile scaffold that can undergo various chemical reactions . For example, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al., who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity .


Physical And Chemical Properties Analysis

“®-O-(pyrrolidin-2-ylmethyl)hydroxylamine” has a molecular weight of 116.164g/mol and a molecular formula of C5H12N2O .

Scientific Research Applications

1. Development of Selective 5-HT6 Receptor Agonists and Antagonists

(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine derivatives have been explored for their potential as selective 5-HT6 receptor ligands. Some (R)-enantiomers in this class demonstrate potent agonist activity, indicating their potential application in modulating serotonin receptors (Cole et al., 2005).

2. Synthesis of Stereochemically Defined Compounds

This compound has been utilized in the stereoselective synthesis of C2-chiral and meso nitroxides, showcasing its relevance in the preparation of optically active pyrrolidine derivatives (Shibata et al., 2000).

3. Investigation in Anticancer Drug Design

The compound has been studied for its role in the design of anticancer drugs. It was found that the pharmacokinetic properties of certain anticancer drugs can be influenced by the incorporation of (R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine derivatives (Sosnovsky & Bell, 1998).

4. Enantioselective Organocatalysis

Research has been conducted on the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol using (R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine, highlighting its utility in enantioselective organocatalysis for asymmetric Michael and Mannich reactions (Reyes-Rangel et al., 2016).

5. Facilitating Photoproduction of Reducing Intermediates

The compound has been employed as a molecular probe in environmental science to study the photoproduction of reducing intermediates from chromophoric dissolved organic matter, offering insights into the photochemistry of natural waters (Zhang & Blough, 2016).

Safety And Hazards

The safety data sheet for “®-O-(pyrrolidin-2-ylmethyl)hydroxylamine” suggests that it may be harmful if swallowed . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if necessary . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

O-[[(2R)-pyrrolidin-2-yl]methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-8-4-5-2-1-3-7-5/h5,7H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVQCEOPTRBRCW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693128
Record name O-{[(2R)-Pyrrolidin-2-yl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine

CAS RN

952747-32-9
Record name O-{[(2R)-Pyrrolidin-2-yl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine
Reactant of Route 2
(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine
Reactant of Route 3
(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine
Reactant of Route 4
(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine
Reactant of Route 5
(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine
Reactant of Route 6
(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.